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molecular formula C9H15N3O2 B3053744 1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-methylurea CAS No. 55807-46-0

1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-methylurea

Cat. No. B3053744
M. Wt: 197.23 g/mol
InChI Key: GUGLRTKPJBGNAF-UHFFFAOYSA-N
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Patent
US04062861

Procedure details

To a solution of 3-amino-5-t-butylisoxazole (16.82 g) in anhydrous benzene (140 ml), methyl isocyanate (8.90 g) and triethylamine (0.5 ml) are added. The resulting mixture is stirred at room temperature for about 8 hours, allowed to stand overnight and refluxed for 1 hour. After ice cooling, the reaction mixture is filtered to give a precipitate, which is recrystallized from ethyl acetate to give 1-methyl-3-(5-t-butyl-3-isoxazolyl)urea (21.61 g) as colorless needles melting at 187.0° to 187.5° C.
Quantity
16.82 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5]([C:7]([CH3:10])([CH3:9])[CH3:8])[O:4][N:3]=1.[CH3:11][N:12]=[C:13]=[O:14].C(N(CC)CC)C>C1C=CC=CC=1>[CH3:11][NH:12][C:13]([NH:1][C:2]1[CH:6]=[C:5]([C:7]([CH3:10])([CH3:9])[CH3:8])[O:4][N:3]=1)=[O:14]

Inputs

Step One
Name
Quantity
16.82 g
Type
reactant
Smiles
NC1=NOC(=C1)C(C)(C)C
Name
Quantity
8.9 g
Type
reactant
Smiles
CN=C=O
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
140 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at room temperature for about 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
After ice cooling, the reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
to give a precipitate, which
CUSTOM
Type
CUSTOM
Details
is recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CNC(=O)NC1=NOC(=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 21.61 g
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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